Methyl (~13~C_18_)octadecanoate

Description

Methyl (~13~C₁₈)octadecanoate is a carbon-13 isotopically labeled derivative of methyl octadecanoate (C₁₈:0), the methyl ester of stearic acid. The isotopic label at the 13th carbon position enhances its utility in analytical chemistry, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, where it serves as an internal standard for quantifying fatty acid methyl esters (FAMEs) .

In natural and industrial contexts, methyl octadecanoate is a saturated FAME with a linear 18-carbon chain. It is a major component in biodiesel feedstocks such as Pongamia pinnata (51.7%) and cottonseed oil (17.72%), where its saturated structure contributes to oxidative stability . It is also identified in plant volatiles (Impatiens species) and medicinal extracts (Smilax china) but at lower concentrations compared to unsaturated esters .

Properties

IUPAC Name |

methyl (1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3/i1+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEUJPJOZXNMSJ-XKFLGDHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

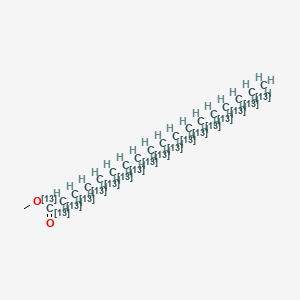

Isomeric SMILES |

CO[13C](=O)[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745754 | |

| Record name | Methyl (~13~C_18_)octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56599-84-9 | |

| Record name | Methyl (~13~C_18_)octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56599-84-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (~13~C_18_)octadecanoate can be synthesized through the esterification of stearic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the stearic acid to its methyl ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of triglycerides found in vegetable oils. This process uses methanol and a base catalyst, such as sodium methoxide, to convert the triglycerides into methyl esters and glycerol. The resulting methyl esters are then purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl (~13~C_18_)octadecanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce stearic acid and other oxidation products.

Reduction: It can be reduced to yield stearyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Stearic acid and other carboxylic acids.

Reduction: Stearyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl (~13~C_18_)octadecanoate is used as a reference standard in gas chromatography to evaluate the fatty acid methyl ester content in biodiesel .

Biology: It is used in studies involving lipid metabolism and fatty acid transport in biological systems .

Medicine: Research involving this compound includes its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions .

Industry: It is utilized in the production of surfactants, lubricants, and other organic chemicals. Its properties make it suitable for use in cosmetics and personal care products .

Mechanism of Action

The mechanism by which methyl (~13~C_18_)octadecanoate exerts its effects involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can be incorporated into lipid bilayers, affecting membrane fluidity and function. Additionally, it can be metabolized by enzymes such as lipases, leading to the release of stearic acid and methanol .

Comparison with Similar Compounds

Key Research Findings

Oxidative Stability: In biodiesel, methyl octadecanoate’s saturation reduces peroxidation rates by 40–60% compared to polyunsaturated esters like methyl linolenate (C₁₈:3) .

Isotopic Labeling : The ¹³C-labeled variant enables precise tracking in metabolic studies, resolving ambiguities in FAME quantification during lipid profiling .

Biological Activity: Hydroxylated derivatives (e.g., methyl 9-hydroxystearate) show antiproliferative effects on cancer cells, unlike non-functionalized methyl octadecanoate .

Discrepancies and Limitations

- Nomenclature Confusion: Some studies (e.g., ) erroneously describe methyl octadecanoate as "monounsaturated," likely conflating it with methyl octadecenoate (C₁₈:1). This underscores the need for rigorous structural verification in lipidomics .

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Methyl (~13~C_18_)octadecanoate in lipid studies?

Methyl octadecanoate can be synthesized via esterification of stearic acid with methanol under acid catalysis (e.g., H₂SO₄ or BF₃-methanol). Purification typically involves column chromatography or recrystallization. Characterization requires gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) to confirm retention times and molecular ion peaks (e.g., m/z 298.5 for the molecular ion) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation, with methyl ester protons appearing at δ ~3.6 ppm and carbonyl carbons at ~170 ppm .

Q. What analytical methods are optimal for quantifying Methyl octadecanoate in lipid mixtures?

GC-FID or GC-MS is preferred for quantification due to high sensitivity and specificity. Internal standards (e.g., deuterated analogs like Methyl octadecanoate-d35) improve accuracy by correcting for matrix effects . For example, in fatty acid methyl ester (FAME) analysis, retention times for Methyl octadecanoate range between 82–84 minutes under standard GC conditions (e.g., 5% phenyl-methylpolysiloxane column, 250°C oven temperature) . Calibration curves using certified reference materials (CRMs) ensure traceability.

Advanced Research Questions

Q. How can isotopic labeling (e.g., ~13~C or deuterated forms) enhance metabolic tracing studies involving Methyl octadecanoate?

Deuterated analogs (e.g., Methyl octadecanoate-d35) synthesized via acid-catalyzed esterification with deuterated methanol (CD₃OD) enable precise tracking in metabolic flux analysis . Isotope-ratio mass spectrometry (IRMS) or liquid chromatography-tandem MS (LC-MS/MS) can quantify label incorporation into downstream metabolites (e.g., β-oxidation intermediates). This approach resolves pathway kinetics in lipid metabolism studies, particularly in tracing carbon flux in mitochondrial or peroxisomal systems .

Q. What computational strategies predict the inhibitory activity of Methyl octadecanoate against enzymes like xanthine oxidase?

Molecular docking tools (e.g., AutoDock Vina) simulate ligand-enzyme interactions by optimizing binding poses and calculating free energy (ΔG). Methyl octadecanoate shows a ΔG of −7.6 kcal/mol when docked to xanthine oxidase, suggesting moderate inhibition . Structural optimization (e.g., modifying alkyl chain length or ester groups) can improve binding affinity. Molecular dynamics (MD) simulations further validate stability by analyzing root-mean-square deviation (RMSD) of the ligand-enzyme complex over time .

Q. How do thermodynamic models (e.g., CPA, SAFT) predict phase behavior in systems containing Methyl octadecanoate?

The Cubic-Plus-Association (CPA) equation of state models phase equilibria by incorporating hydrogen-bonding interactions, using binary parameters derived from glycerol–methyl octadecanoate liquid-liquid equilibrium (LLE) data . For ternary systems (e.g., glycerol/methanol/methyl octadecanoate), parameters are cross-validated against experimental cloud points and tie-line data. Deviations <5% indicate robust predictions . Advanced models like GC-PPC-SAFT improve accuracy for polar mixtures by segmenting molecules into functional groups (e.g., ester, hydroxyl) .

Q. What role does Methyl octadecanoate play in biodiesel formulation, and how is its oxidation stability assessed?

As a saturated FAME, Methyl octadecanoate improves biodiesel cetane number but reduces cold-flow properties. Oxidation stability is tested via Rancimat (ASTM D2274), measuring induction time (IT) under accelerated conditions (110°C, airflow). Antioxidants (e.g., tocopherols) are added to extend IT beyond 8 hours . Comparative studies with unsaturated FAMEs (e.g., methyl linoleate) reveal trade-offs between oxidative stability and low-temperature performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.